

4-Undecenoic acid metabolic effects on fungi

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: 4-Undecenoic acid

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Mechanisms of Antifungal Action

The antifungal activity of **4-Undecenoic acid** stems from its chemical structure—an 11-carbon monounsaturated fatty acid with a double bond and a carboxylic acid group [1]. The table below summarizes its primary mechanisms:

Mechanism	Functional Description	Key Evidence
Disruption of Cell Membrane	Integrates into fungal cell membrane, increases permeability, causes leakage of intracellular components, leads to cell death [1].	Observed cell surface crumpling, atrophic appearance under electron microscopy [2].
Inhibition of Virulence Factors	Suppresses yeast-to-hyphal transition, inhibits biofilm formation [2].	Downregulation of hyphal formation gene <i>HWP1</i> [2] [3].
Inhibition of Ergosterol Synthesis	Interferes with synthesis of ergosterol, essential component for fungal membrane integrity and fluidity [1].	Proposed mechanism based on its established antifungal effect [1].
Inhibition of Hydrolytic Enzymes	Reduces transcription of secreted aspartic protease, lipase, phospholipase [2].	Impairs pathogen's ability to damage host tissue and acquire nutrients [2].

Quantitative Efficacy Data

Experimental studies have quantified the antifungal effects of **4-Undecenoic acid**, with a common focus on its activity against *Candida albicans*.

Antifungal Effect	Effective Concentration / Outcome	Experimental Context / Notes
Biofilm Formation Inhibition	> 3 mM (optimal concentration) [2]	<i>Candida albicans</i>
Morphological Transition Inhibition	> 4 mM (abolishes yeast to filamentous phase) [2]	<i>Candida albicans</i>
Reduction in Metabolic Activity	3% to 9% w/w (in PMMA polymer composite) [4]	PMMA composite against <i>C. albicans</i> planktonic/biofilm cells

Detailed Experimental Protocol

To evaluate the antifungal effects of **4-Undecenoic acid** on *Candida albicans* biofilm formation, you can adapt the following methodology based on the cited research [2].

Objective

To investigate the inhibitory effects of undecylenic acid on *Candida albicans* biofilm formation and its associated virulence factors.

Materials

- **Fungal Strain:** *Candida albicans* (e.g., ATCC 10231).
- **Test Compound:** Undecylenic acid (commercially available).
- **Culture Media:** Sabouraud Dextrose Broth (SDB), Yeast Nitrogen Base (YNB) with 50 mM glucose, RPMI-1640.

- **Equipment:** Scanning Electron Microscope (SEM), 96-well microtiter plates, real-time PCR system, incubator.

Procedure

- **Biofilm Formation and Treatment:**

- Grow *C. albicans* in SDB to mid-log phase.
- Adjust cell suspension to $\sim 1 \times 10^6$ to 1×10^7 CFU/mL in an appropriate medium (like RPMI-1640) [2].
- Add aliquots to 96-well plates and incubate (e.g., 37°C for 90 min) for initial adhesion.
- Remove non-adherent cells, add fresh medium containing undecylenic acid at serial concentrations (e.g., 0.5 mM to 8 mM). Include untreated control.
- Incubate further (e.g., 24-48 hours at 37°C) for biofilm development.

- **Assessment of Biofilm Inhibition:**

- Quantify biofilm biomass using crystal violet staining or measure metabolic activity with an XTT assay [4].

- **Analysis of Morphological Transition (Yeast-to-Hypha):**

- Grow *C. albicans* in a hypha-inducing medium with/without undecylenic acid.
- Incubate for several hours and observe morphology microscopically. Quantify the percentage of filamenting cells.

- **Gene Expression Analysis:**

- Harvest biofilms formed in the presence/absence of sub-inhibitory undecylenic acid concentrations.
- Extract total RNA, synthesize cDNA.
- Perform quantitative real-time PCR to analyze expression levels of hypha-associated genes (e.g., *HWP1*) and genes encoding hydrolytic enzymes (e.g., secreted aspartic proteases - *SAP*) [2].

- **Visualization of Cellular Morphology (SEM):**

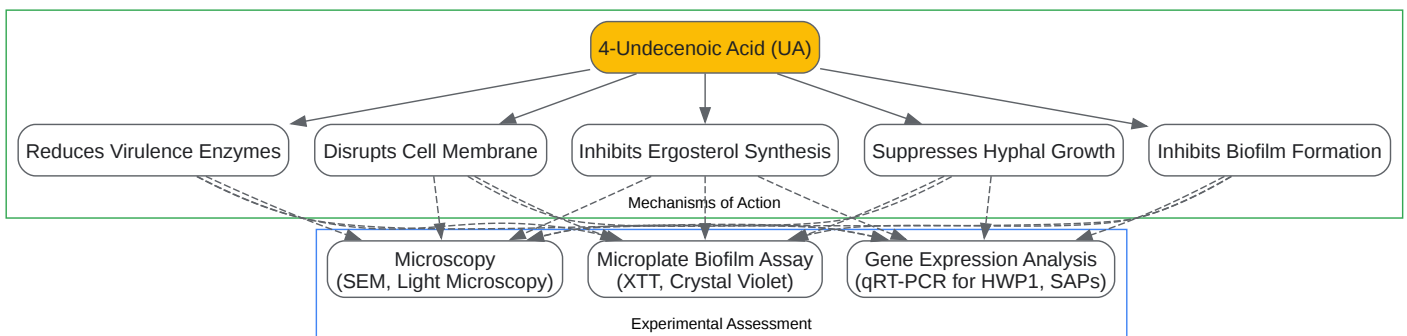
- Process biofilm samples on surfaces (e.g., silicone discs) grown with/without undecylenic acid for SEM imaging to observe surface structural changes [2].

Novel Formulations and Synergistic Strategies

Research into overcoming the poor water solubility of fatty acids has led to advanced formulations with improved efficacy.

- **GS-1 Formulation:** A novel, water-soluble ammonium carboxylate salt created by compounding undecylenic acid with the amino acid L-arginine. This formulation enhances delivery and retains potent antifungal and antibacterial activity [5] [3].
- **Combination with Farnesol:** Incorporating a combination of undecylenic acid and farnesol (a natural sesquiterpene alcohol) into Poly(methyl methacrylate) - PMMA - creates composites with strong anti-*Candida* activity. This strategy allows the use of lower, potentially less cytotoxic concentrations of each agent while effectively preventing biofilm formation on medical materials like dentures [4].

The following diagram illustrates the multi-mechanistic action of **4-Undecenoic acid** and the experimental workflow for evaluating its efficacy:



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Summary of the multi-target antifungal mechanisms of 4-Undecenoic acid and key methods for experimental validation.

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